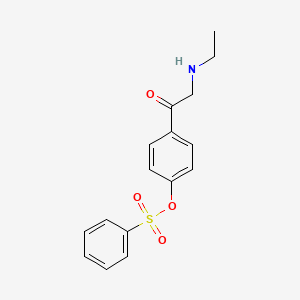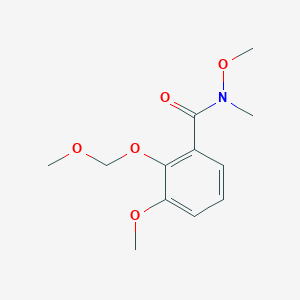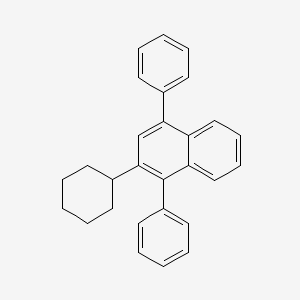![molecular formula C18H19NO3S B14183089 1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one CAS No. 880343-58-8](/img/structure/B14183089.png)
1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one is an organic compound that features both a benzenesulfonyl group and a dimethylaminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one typically involves the following steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst.
Introduction of the dimethylaminophenyl group: This step involves the reaction of a suitable precursor with dimethylamine.
Formation of the but-3-en-2-one moiety: This can be synthesized through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice would be tailored to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The benzenesulfonyl and dimethylaminophenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, dyes, or materials with specific properties.
Mécanisme D'action
The mechanism of action for 1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzenesulfonyl)-4-phenylbut-3-en-2-one: Lacks the dimethylamino group, which might affect its reactivity and applications.
4-[4-(Dimethylamino)phenyl]but-3-en-2-one: Lacks the benzenesulfonyl group, potentially altering its chemical properties and uses.
Propriétés
Numéro CAS |
880343-58-8 |
|---|---|
Formule moléculaire |
C18H19NO3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C18H19NO3S/c1-19(2)16-11-8-15(9-12-16)10-13-17(20)14-23(21,22)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 |
Clé InChI |
PUZJDSHQNBOEHV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)



![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)




![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)

![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)

